Elacestrant S enantiomer dihydrochloride
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Overview
Description
RAD1901 S enantiomer dihydrochloride: is a selective estrogen receptor degrader (SERD) that is used primarily in the treatment of estrogen receptor-positive breast cancer. It is an orally available compound that selectively binds to and degrades estrogen receptors, thereby inhibiting the growth of estrogen receptor-positive breast cancer cells .
Preparation Methods
The synthesis of RAD1901 S enantiomer dihydrochloride involves several steps, including the preparation of the core structure and the introduction of specific functional groups. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions to ensure the purity and yield of the final product. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and efficiency .
Chemical Reactions Analysis
RAD1901 S enantiomer dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
RAD1901 S enantiomer dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure and function of estrogen receptors.
Biology: It is used to investigate the role of estrogen receptors in various biological processes.
Medicine: It is used in the development of new therapies for estrogen receptor-positive breast cancer.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of RAD1901 S enantiomer dihydrochloride involves binding to estrogen receptors and promoting their degradation. This leads to the inhibition of estrogen receptor-mediated signaling pathways, which in turn inhibits the growth of estrogen receptor-positive breast cancer cells. The molecular targets and pathways involved include the estrogen receptor-alpha and various downstream signaling molecules .
Comparison with Similar Compounds
RAD1901 S enantiomer dihydrochloride is unique in its ability to selectively degrade estrogen receptors. Similar compounds include:
Fulvestrant: Another selective estrogen receptor degrader that is used in the treatment of estrogen receptor-positive breast cancer.
Tamoxifen: A selective estrogen receptor modulator that is used in the treatment of estrogen receptor-positive breast cancer.
Raloxifene: Another selective estrogen receptor modulator that is used in the treatment of osteoporosis and breast cancer prevention. RAD1901 S enantiomer dihydrochloride is unique in its oral availability and its ability to degrade estrogen receptors more effectively than other compounds
Properties
IUPAC Name |
(6S)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O2.2ClH/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26;;/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3;2*1H/t26-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFHYCAZOCBCRQ-ROPHLPQBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@H]3CCC4=C(C3)C=CC(=C4)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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